molecular formula C25H24IN3O4 B330354 2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B330354
M. Wt: 557.4 g/mol
InChI Key: JOABHKJVXYLVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with a unique structure that includes ethoxy, iodo, and quinazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodo group: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the benzamide linkage: This step typically involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-ethoxyphenyl)benzamide
  • 6-iodo-4-oxo-1,4-dihydroquinazoline derivatives

Uniqueness

2-ETHOXY-N-[2-(2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the combination of its ethoxy, iodo, and quinazolinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24IN3O4

Molecular Weight

557.4 g/mol

IUPAC Name

2-ethoxy-N-[2-(2-ethoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C25H24IN3O4/c1-3-32-21-11-7-5-9-17(21)23-27-20-14-13-16(26)15-19(20)25(31)29(23)28-24(30)18-10-6-8-12-22(18)33-4-2/h5-15,23,27H,3-4H2,1-2H3,(H,28,30)

InChI Key

JOABHKJVXYLVMF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=CC=C4OCC

Canonical SMILES

CCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=CC=C4OCC

Origin of Product

United States

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